Ethyl 2-Chloro-2-(methylimino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

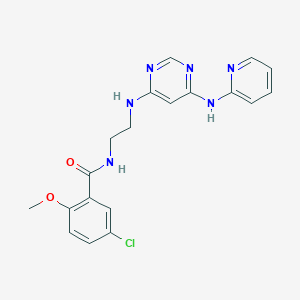

Ethyl 2-Chloro-2-(methylimino)acetate is a chemical compound with the molecular formula C5H8ClNO2 . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H8ClNO2 . The molecular weight is 149.57 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 149.57 g/mol . The density is reported to be 1.2±0.1 g/cm3 . The boiling point is 175.3±23.0 °C at 760 mmHg .Scientific Research Applications

Catalysis and Synthesis

Ethyl 2-Chloro-2-(methylimino)acetate has been utilized in various synthesis processes. For instance, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) was used as a catalyst in the synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating advantages such as high yields, simplicity, and avoiding harmful catalysts (Zang et al., 2010). Similarly, the compound was synthesized through various improved processes using ethyl acetoacetate, resulting in simplified procedures and reduced production costs (Jing, 2003).

Chemical Interactions and Properties

The hydrogen bonding interaction of acetate-based ionic liquids (AcILs) like 1-ethyl-3-methylimidazolium acetate with various solvents was studied, highlighting the significance of this compound in understanding solvent-ionic liquid interactions (Chen et al., 2014). Also, the impact of Ethyl 2-chlorotrityl chloride resin on peptide chemistry, where Ethyl 2-cyano-2-(hydroxyimino) acetate (Oxyma) was used as a pH modulatory agent, was evaluated (Subirós‐Funosas et al., 2012).

Industrial Applications

In the field of industrial chemistry, this compound has been utilized in the optimization of synthesis processes. For example, the synthesis of Ethyl(2-phthalimidoethoxy)acetate was optimized using a factorial design, improving yield and reducing side products (Synoradzki et al., 2005).

Environmental Chemistry

The compound has also been explored in environmental chemistry, like in the study of the inhibition efficiencies of some quinoxalines, including this compound, as corrosion inhibitors for copper in nitric acid (Zarrouk et al., 2014).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-chloro-2-methyliminoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2/c1-3-9-5(8)4(6)7-2/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEZHILUMYZCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2977756.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2977760.png)

![ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2977762.png)

![1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2977763.png)

![N-(3-ethoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2977765.png)

![ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2977767.png)

![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2977773.png)